molecular formula C18H32N2O3Si B14901782 (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde

(S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B14901782
M. Wt: 352.5 g/mol
InChI Key: PUCKRKVWQFFHCB-KRWDZBQOSA-N
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Description

(S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde is a complex organic compound that features an oxetane ring, an imidazole ring, and a triisopropylsilyl-protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions involving glyoxal and ammonia or primary amines.

    Protection of Hydroxymethyl Group: The hydroxymethyl group is protected using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The triisopropylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The imidazole ring is a common pharmacophore in many biologically active molecules, and the oxetane ring can enhance the metabolic stability of the compound.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the imidazole ring can interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
  • Oxetan-2-ylmethyl methanesulfonate

Uniqueness

Compared to similar compounds, (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both the oxetane and imidazole rings, as well as the triisopropylsilyl-protected hydroxymethyl group. This combination of features provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C18H32N2O3Si

Molecular Weight

352.5 g/mol

IUPAC Name

1-[[(2S)-oxetan-2-yl]methyl]-5-[tri(propan-2-yl)silyloxymethyl]imidazole-2-carbaldehyde

InChI

InChI=1S/C18H32N2O3Si/c1-13(2)24(14(3)4,15(5)6)23-12-16-9-19-18(11-21)20(16)10-17-7-8-22-17/h9,11,13-15,17H,7-8,10,12H2,1-6H3/t17-/m0/s1

InChI Key

PUCKRKVWQFFHCB-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1C[C@@H]2CCO2)C=O

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1CC2CCO2)C=O

Origin of Product

United States

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